physicochemical properties of 6,7-Difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
physicochemical properties of 6,7-Difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
An In-Depth Technical Guide to the Physicochemical Properties of the Fluoroquinolone Core: 1-Cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Introduction: The Architectural Foundation of Modern Antibiotics
Within the vast landscape of antibacterial agents, the fluoroquinolone class stands as a pillar of modern medicine, renowned for its broad-spectrum efficacy and favorable pharmacokinetic profiles.[1][2][3][4] At the heart of many advanced third-generation fluoroquinolones lies a critical synthetic precursor: 1-Cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (CAS No. 93107-30-3). This molecule is not an antibiotic itself but rather the foundational scaffold upon which the activity and specificity of drugs like Ciprofloxacin and Besifloxacin are built.[5][6]
The strategic placement of fluorine atoms at the C6 and C7 positions, combined with a cyclopropyl group at N1, significantly enhances the molecule's inhibitory activity against bacterial DNA gyrase and topoisomerase IV.[3][7] Understanding the intrinsic physicochemical properties of this core structure is paramount for researchers, medicinal chemists, and formulation scientists. These properties govern its reactivity, solubility, stability, and ultimately, its suitability as a key intermediate in the complex synthesis of life-saving therapeutics.
This guide provides a detailed examination of these core physicochemical characteristics, offering not just data, but the underlying scientific context and experimental rationale crucial for its application in drug discovery and development.
Molecular Identity and Structural Descriptors
Precise identification is the cornerstone of chemical and pharmaceutical research. The structural features of this quinolone core are well-defined and cataloged across multiple chemical databases.
| Identifier | Value |
| IUPAC Name | 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid[8] |
| CAS Number | 93107-30-3[5][7][9] |
| Molecular Formula | C₁₃H₉F₂NO₃[7][9] |
| Molecular Weight | 265.21 g/mol [7][8][9] |
| Canonical SMILES | C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)F)F)C(=O)O[8] |
| InChI Key | KNEXGVPHPGXAGF-UHFFFAOYSA-N[8] |
Core Physicochemical Properties: A Quantitative Analysis
The physical and chemical behaviors of a molecule dictate its handling, formulation, and biological interactions. The properties of this quinolone intermediate are summarized below, followed by an in-depth discussion of their implications.
| Property | Value | Significance in Drug Development |
| Physical Form | White to Off-White/Yellow Solid[7][10] | Indicates purity; consistency is critical for reaction stoichiometry. |
| Melting Point | 284-289 °C[5][7][11] | High thermal stability, low risk of degradation during heating. |
| Boiling Point | 434.2 °C at 760 mmHg (Predicted)[7][9][11] | Low volatility, important for handling and process safety. |
| Density | ~1.6 g/cm³[11][12] | Influences formulation processes like powder flow and compaction. |
| pKa | 6.36 ± 0.41 (Predicted)[10] | Governs ionization state and solubility at physiological pH. |
| LogP (XLogP3) | 1.8 - 2.3[7][8][11] | Moderate lipophilicity, balancing solubility and membrane permeability. |
| Polar Surface Area (PSA) | 57.6 - 59.3 Ų[7][8] | Predicts transport properties and membrane penetration. |
| Solubility | Soluble in DMSO[10] | Key for selecting appropriate solvents for synthesis and analysis. |
Melting Point: A Measure of Stability and Purity
The high melting point of 284-289°C is indicative of a stable crystalline lattice structure, a desirable characteristic for a pharmaceutical intermediate.[5][7][11] This thermal stability minimizes the risk of degradation during storage or in synthetic reactions that may require elevated temperatures. A sharp, well-defined melting range is also a primary indicator of high purity.
Experimental Protocol: Capillary Melting Point Determination
This standard technique provides a reliable measure of a compound's melting range.
-
Sample Preparation: A small amount of the finely powdered, dry compound is packed into a capillary tube to a height of 2-3 mm.
-
Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.
-
Heating Ramp: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion) are recorded as the melting range.
-
Validation: The protocol's validity is ensured by calibrating the apparatus with certified standards of known melting points. The causality is clear: a pure compound exhibits a narrow melting range, while impurities typically depress and broaden this range.
Solubility: The Gateway to Bioavailability and Formulation
Solubility is a critical parameter influencing a compound's utility in both synthesis and biological systems. While specific aqueous solubility data is not widely published, its structure—a rigid, polycyclic aromatic core—suggests it is poorly soluble in water, a common trait for many quinolone precursors. Its noted solubility in dimethyl sulfoxide (DMSO) makes this a suitable solvent for NMR analysis and for use in certain reaction conditions.[10]
For subsequent drug development, the solubility of the final active pharmaceutical ingredient (API) is paramount. Poor aqueous solubility can lead to low bioavailability, necessitating complex formulation strategies. Understanding the solubility of the core intermediate helps chemists anticipate and address these challenges early on.
Diagram: Workflow for Solubility Determination (Shake-Flask Method)
The following diagram outlines the universally recognized shake-flask method (OECD Guideline 105) for determining water solubility, a self-validating system for generating reliable data.
Caption: Standard workflow for determining aqueous solubility.
pKa and LogP: The Twin Pillars of Pharmacokinetics
The predicted pKa of ~6.36 corresponds to the deprotonation of the carboxylic acid group.[10] This value is critical because it dictates the molecule's charge state in different physiological environments. At the low pH of the stomach, the carboxylic acid will be largely protonated (neutral), while in the near-neutral pH of the intestines and blood, it will be ionized (negatively charged). This zwitterionic nature, common to fluoroquinolones, directly influences absorption, distribution, and excretion pathways.[1][3]
The LogP (partition coefficient) , a measure of lipophilicity, is reported in the range of 1.8 to 2.3.[8][11] This moderate value strikes an essential balance: it is high enough to facilitate passage through lipid cell membranes but not so high as to cause the molecule to become trapped in fatty tissues or have poor aqueous solubility. This balance is a hallmark of well-designed drug scaffolds.
Role as a Keystone Synthetic Intermediate
The true value of 1-Cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid lies in its role as a versatile synthetic intermediate.[5][6][7] The core structure contains multiple reaction sites that allow for the strategic addition of various functional groups, particularly at the C7 position. This modification is central to tailoring the antibacterial spectrum and potency of the final drug product.
For instance, reacting this intermediate with different piperazine derivatives at the C7 position leads to the synthesis of blockbuster antibiotics like Ciprofloxacin. This modularity allows chemists to generate extensive libraries of novel compounds for screening against resistant bacterial strains.
Diagram: Synthetic Pathway Application
This diagram illustrates the pivotal role of the quinolone core in the synthesis of advanced fluoroquinolones.
Caption: Role as a central hub in fluoroquinolone synthesis.
Conclusion
1-Cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is more than just a chemical compound; it is a testament to rational drug design. Its physicochemical properties—high thermal stability, moderate lipophilicity, and tunable reactivity—are precisely what make it an exceptional scaffold for creating potent antibacterial agents. For scientists in the field, a thorough understanding of these foundational characteristics is not merely academic; it is a prerequisite for the innovation of next-generation antibiotics capable of combating the growing threat of microbial resistance. The data and protocols presented in this guide serve as a critical resource for empowering such research and development efforts.
References
- Davis, R., & Bryson, H. M. (1994). Levofloxacin: A Review of its Antibacterial Activity, Pharmacokinetics and Therapeutic Efficacy. Drugs, 47(4), 677–700.
- Mandell, G. L., & Tillotson, G. S. (2002). A new class of fluoroquinolones: the 8-methoxyfluoroquinolones.
-
MSD Manual Professional Edition. (2023). Fluoroquinolones. Available at: [Link]
- Ball, P. (2000). Quinolone generations: natural history or natural selection? Journal of Antimicrobial Chemotherapy, 46(suppl_3), 17-24.
- Wolfson, J. S., & Hooper, D. C. (1985). The fluoroquinolones: structures, mechanisms of action and resistance, and spectra of activity in vitro. Antimicrobial Agents and Chemotherapy, 28(4), 581–586.
-
Kuujia.com. (n.d.). 93107-30-3(1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid). Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of 6,7-difluoro-4-hydroxy-2-thioxo-1.2-dihydroquinoline-3-carboxylate 11 starting from anthranilic acid derivative. Available at: [Link]
-
Global-chem.com. (n.d.). 1-Cyclopropyl-6,7-Difluoro-4-Oxo-1,4-Dihydroquinoline-3-Carboxylic Acid 93107-30-3. Available at: [Link]
-
PubChem. (n.d.). 1-(2,4-Difluorophenyl)-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid. Available at: [Link]
-
PubChem. (n.d.). Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate. Available at: [Link]
-
PubChem. (n.d.). 1-Cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid. Available at: [Link]
- Koga, H., Itoh, A., Murayama, S., Suzue, S., & Irikura, T. (1980). Structure-activity Relationships of Antibacterial 6,7- And 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic Acids. Journal of Medicinal Chemistry, 23(12), 1358–1363.
-
PubChem. (n.d.). 1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid. Available at: [Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. publications.ersnet.org [publications.ersnet.org]
- 3. Fluoroquinolones - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 4. Pharmacokinetics and pharmacodynamics of fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic Acid | 93107-30-3 [chemicalbook.com]
- 6. 1-Cyclopropyl-6,7-Difluoro-4-Oxo-1,4-Dihydroquinoline-3-Carboxylic Acid 93107-30-3 - 杭州渚渊医药科技有限公司 [hzzypharm.com]
- 7. 93107-30-3(1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid) | Kuujia.com [kuujia.com]
- 8. 1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid | C13H9F2NO3 | CID 5210422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 93107-30-3 | 1-Cyclopropyl-1,4-dihydro-6,7-difluoro-4-oxoquinoline-3-carboxylic acid - Moldb [moldb.com]
- 10. 1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic Acid CAS#: 93107-30-3 [m.chemicalbook.com]
- 11. echemi.com [echemi.com]
- 12. echemi.com [echemi.com]
